molecular formula C8H9BO3 B057525 2-Acetylphenylboronic acid CAS No. 308103-40-4

2-Acetylphenylboronic acid

Cat. No. B057525
M. Wt: 163.97 g/mol
InChI Key: ZKAOVABYLXQUTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetylphenylboronic acid involves processes that highlight its importance in organic synthesis. For instance, it can be derived through the extensive intermolecular hydrogen bonding of molecules with water, producing infinite, two-dimensional molecular layers without intramolecular hydrogen bonding between the ortho C=O and (HO)2B substituents (Ganguly, Meyers, & Robinson, 2003). Additionally, its role as a chiral derivatizing agent in the determination of ee of 1,2-diols via NMR spectroscopy illustrates the compound's versatility in synthetic organic chemistry (Caselli et al., 2003).

Scientific Research Applications

  • Bioconjugation Chemistry and Biological Applications :

    • Bandyopadhyay et al. (2015) demonstrated that 2-acetylphenylboronic acid can rapidly conjugate with α-nucleophiles at neutral pH, making it useful for bioorthogonal reactions in biology. This conjugation chemistry is both fast and reversible under physiological conditions (Bandyopadhyay & Gao, 2015).
    • Cambray et al. (2017) used 2-acetylphenylboronic acid in fluorogenic conjugations with semicarbazide for diazaborine products, which enhance fluorescence significantly. This was applied for visualizing bacteria, demonstrating its potential in biological imaging (Cambray, Bandyopadhyay & Gao, 2017).
  • Chemical Synthesis and Pharmaceutical Applications :

    • Nishikata et al. (2008) used 2-acetylphenylboronic acid in asymmetric 1,4-addition reactions to synthesize optically active β-aryl esters. This process contributed to the synthesis of an endothelin receptor antagonist by SmithKline Beecham (Nishikata, Kiyomura, Yamamoto & Miyaura, 2008).
  • Molecular Structure and Interactions :

    • Ganguly, Meyers, and Robinson (2003) focused on the molecular structure of 2-acetylphenylboronic acid monohydrate, revealing extensive intermolecular hydrogen bonding which forms two-dimensional molecular layers (Ganguly, Meyers & Robinson, 2003).
  • Biocompatible Conjugation Chemistry :

    • Li, Kelly, and Gao (2019) described the biocompatible conjugation of Tris base with 2-acetylphenylboronic acid. The resulting conjugates exhibited superior kinetic stability and chemical resistance, indicating their potential in biologically relevant conjugation reactions (Li, Kelly & Gao, 2019).
  • Phage Display and Antibiotic Development :

    • McCarthy et al. (2018) utilized 2-acetylphenylboronic acid in phage display for the identification of peptide probes specific to bacterial strains. This methodology aids in the development of targeted antibiotics, highlighting its potential in addressing antibiotic resistance (McCarthy, Kelly, Li, Cambray, Hosseini, van Opijnen & Gao, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

2-Acetylphenylboronic acid has been used in the development of targeted antibiotics via phage display . It has also been used in the development of reversible covalent inhibitors via phage display for a protein of interest . These developments suggest that 2-Acetylphenylboronic acid has potential applications in the fields of medicine and biotechnology .

properties

IUPAC Name

(2-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOVABYLXQUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370200
Record name 2-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylphenylboronic acid

CAS RN

308103-40-4
Record name 2-Acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308103-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
K Li, MA Kelly, J Gao - Organic & biomolecular chemistry, 2019 - pubs.rsc.org
… We describe the biocompatible conjugation of the Tris base to 2-formyl and 2-acetylphenylboronic acid (abbreviated as 2-FPBA and 2-APBA respectively), which have emerged as a …
Number of citations: 11 pubs.rsc.org
A Ganguly, CY Meyers, PD Robinson - … Crystallographica Section E …, 2003 - scripts.iucr.org
… 2-acetylphenylboronic acid has appeared. We now report the structure of 2-acetylphenylboronic acid … we obtained on crystallization of 2-acetylphenylboronic acid from water. We shall …
Number of citations: 14 scripts.iucr.org
A Bandyopadhyay, J Gao - Chemistry–A European Journal, 2015 - Wiley Online Library
… b) Iminoboronate formation of a primary amine with 2-acetylphenylboronic acid (2-APBA) … To study the iminoboronate chemistry of α-nucleophiles, we chose 2-acetylphenylboronic acid (…
SH Klass, LE Sofen, ZF Hallberg, TA Fiala… - Chemical …, 2021 - pubs.rsc.org
… the initial incorporation of 2-acetylphenylboronic acid into the peptidoglycan cell … 2-acetylphenylboronic acid, as was previously demonstrated. To capture the 2-acetylphenylboronic acid…
Number of citations: 15 pubs.rsc.org
L Hao, Q Zhou, Y Piao, Z Zhou, J Tang… - Journal of Controlled …, 2021 - Elsevier
… In summary, 2-acetylphenylboronic acid-functionalized CPT and CCM prodrugs can efficiently bind proteins by forming iminoboronates with lysine ε-amines and induce the protein-drug …
Number of citations: 31 www.sciencedirect.com
S Cambray, A Bandyopadhyay, J Gao - Chemical Communications, 2017 - pubs.rsc.org
… Herein we describe fluorogenic conjugations of semicarbazide with coumarin derivatives that incorporate a 2-acetylphenylboronic acid motif. These designed coumarins rapidly …
Number of citations: 30 pubs.rsc.org
A Bandyopadhyay, S Cambray… - Journal of the American …, 2017 - ACS Publications
… A synthetic amino acid D-AB3, which presents a 2-acetylphenylboronic acid moiety as its side chain, was found to incorporate into several bacterial species through cell wall remodeling…
Number of citations: 79 pubs.acs.org
M Zheng, FJ Chen, K Li, RM Reja… - Journal of the …, 2022 - ACS Publications
… (12−16) Specifically, we have reported the use of 2-acetylphenylboronic acid (APBA) to covalently bind amine-presenting biomolecules (Figure 1A). (17) Under physiologic conditions, …
Number of citations: 19 pubs.acs.org
JB Mitra, S Chatterjee, A Kumar… - RSC Medicinal …, 2022 - pubs.rsc.org
… The present study deliberates the increment of UBI (29-41) peptide interaction with the bacterial membrane by incorporating 2-acetylphenylboronic acid (2-APBA) as a covalent probe …
Number of citations: 4 pubs.rsc.org
PMSD Cal, JB Vicente, E Pires, AV Coelho… - Journal of the …, 2012 - ACS Publications
… of the competing mechanism that leads to the tautomeric compound 2 (see the Supporting Information), (24) we tested the use of stoichiometric amounts of 2-acetylphenylboronic acid 9, …
Number of citations: 232 pubs.acs.org

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